Stereospecific Pharmacological Activity: (R)-Azelnidipine vs. (S)-Azelnidipine
The pharmacological action of azelnidipine resides exclusively in the (R)-(-)-enantiomer, with the (S)-(+)-enantiomer exhibiting markedly reduced L-type voltage-operated calcium channel blocking activity [1]. This stereospecific activity profile contrasts with other calcium channel blockers such as amlodipine and nicardipine, where the (S)-enantiomer is responsible for biological activity [1]. (S)-Azelnidipine therefore serves as the appropriate negative control enantiomer in stereospecific studies of azelnidipine pharmacology.
| Evidence Dimension | Stereospecific calcium channel blocking activity |
|---|---|
| Target Compound Data | Reduced L-type calcium channel blocking activity relative to (R)-enantiomer |
| Comparator Or Baseline | (R)-(-)-Azelnidipine (active enantiomer); other CCBs (amlodipine, nicardipine) where S-enantiomer is active |
| Quantified Difference | Qualitative difference in stereochemical activity assignment |
| Conditions | In vitro calcium channel pharmacology studies |
Why This Matters
Selection of (S)-azelnidipine as a stereospecific negative control enables rigorous interpretation of enantiomer-specific pharmacological effects, distinguishing stereochemical from racemate-level activity.
- [1] NCATS Inxight Drugs. AZELNIDIPINE, (S)-. National Center for Advancing Translational Sciences (NCATS). View Source
